molecular formula C12H10ClNO3 B13700609 4-Chloro-7-methoxy-6-quinolyl Acetate

4-Chloro-7-methoxy-6-quinolyl Acetate

Cat. No.: B13700609
M. Wt: 251.66 g/mol
InChI Key: WTUMMCSMKWOBPS-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-6-quinolyl acetate (CAS: 23055-75-6) is a quinazoline derivative with the molecular formula C₁₁H₉ClN₂O₃ and a molar mass of 252.65 g/mol . Its structure features a chloro substituent at position 4, a methoxy group at position 7, and an acetate ester at position 6 of the quinazoline backbone. This compound is primarily utilized in pharmaceutical research, particularly as a synthetic intermediate for kinase inhibitors and anticancer agents.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

(4-chloro-7-methoxyquinolin-6-yl) acetate

InChI

InChI=1S/C12H10ClNO3/c1-7(15)17-12-5-8-9(13)3-4-14-10(8)6-11(12)16-2/h3-6H,1-2H3

InChI Key

WTUMMCSMKWOBPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=CN=C2C=C1OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-quinolyl acetate typically involves the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methoxy-6-quinolyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-7-methoxy-6-quinolyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-6-quinolyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Quinoline/Quinazoline Derivatives

Table 1: Structural and Functional Group Comparisons
Compound Name (CAS) Molecular Formula Substituents/Modifications Key Differences Reference
4-Chloro-7-methoxy-6-quinolyl acetate (23055-75-6) C₁₁H₉ClN₂O₃ Cl (C4), OMe (C7), acetate (C6) Baseline compound
4-Chloro-8-methoxyquinoline-3-carbonitrile (214476-78-5) C₁₁H₆ClN₃O Cl (C4), OMe (C8), CN (C3) Methoxy at C8, carbonitrile group
4-Chloro-5,7-dimethoxyquinoline (143946-49-0) C₁₁H₉ClN₂O₂ Cl (C4), OMe (C5 & C7) Dual methoxy groups at C5 and C7
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride (612501-80-1) C₁₇H₁₄Cl₂FN₃O₃ Cl (C3 of phenyl), F (C2 of phenyl), acetate (C6), HCl salt Anilino group with halogenated phenyl ring
6-Chloroquinoline-4-carboxylic acid (62482-29-5) C₁₀H₆ClNO₂ Cl (C6), COOH (C4) Carboxylic acid instead of acetate

Key Observations :

  • Substituent Position : Methoxy groups at C7 (as in the baseline compound) versus C8 (CAS 214476-78-5) significantly alter electronic properties and steric hindrance, impacting binding affinity in kinase inhibitors .
  • Functional Groups : The presence of a carbonitrile group (CAS 214476-78-5) enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Conversely, the carboxylic acid in CAS 62482-29-5 increases hydrophilicity, favoring solubility in aqueous media .
  • Complex Modifications: The hydrochloride salt of CAS 612501-80-1 includes a halogenated anilino group, which enhances pharmacological activity by mimicking ATP-binding motifs in kinases .

Coumarin and Steroid Derivatives

Table 2: Non-Quinoline Comparators
Compound Name (CAS) Core Structure Functional Groups Applications Reference
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate (92696-94-1) Coumarin Cl (C6), methyl (C4), acetate (C7) Anticoagulant research
Megestrol Acetate (595-33-5) Steroid Acetate ester at C17 Hormonal therapy (e.g., breast cancer)

Key Observations :

  • Structural Divergence : While 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate shares an acetate group, its coumarin core differs from quinazoline, leading to distinct biological targets (e.g., vitamin K antagonism) .
  • Pharmacological Contrast : Megestrol acetate’s steroid backbone and acetate group at C17 enable progestogenic activity, unlike the kinase-targeting quinazoline derivatives .

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